molecular formula C13H17ClN2O2 B15230739 2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide

2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide

Cat. No.: B15230739
M. Wt: 268.74 g/mol
InChI Key: ZUKXEVOLGLXVLK-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide (CAS 1706432-31-6) is a synthetic acetamide derivative with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol . This compound features a distinct molecular structure containing both 3-chlorophenyl and piperidin-3-yloxy substituents bonded to an acetamide core, represented by the SMILES notation O=C(N)C(C1=CC=CC(Cl)=C1)OC2CNCCC2 . While direct mechanistic studies on this specific compound are limited in the available literature, structural analogs featuring similar acetamide scaffolds have demonstrated significant research potential in neurological applications, particularly as anticonvulsant agents targeting GABAergic pathways . Quantitative structure-activity relationship (QSAR) models developed for related propanamide and acetamide derivatives have revealed that specific structural features, including chlorophenyl substituents and amine-containing heterocycles, correlate strongly with enhanced anticonvulsant activity through potential interactions with γ-aminobutyrate aminotransferase (GABA-AT) . These studies suggest that the strategic incorporation of both chlorophenyl and piperidine moieties in this compound may facilitate optimized binding interactions with neurological targets, potentially offering research advantages over existing inhibitors like vigabatrin . This reagent is provided exclusively for research purposes in neuroscience, medicinal chemistry, and pharmaceutical development applications, particularly for investigating GABA modulation mechanisms, designing novel neuroactive compounds, and studying structure-activity relationships in anticonvulsant drug discovery . The product is intended for research use only by qualified laboratory professionals and is strictly not for diagnostic, therapeutic, or human use. Proper storage conditions and cold-chain transportation are recommended to maintain stability and purity .

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-piperidin-3-yloxyacetamide

InChI

InChI=1S/C13H17ClN2O2/c14-10-4-1-3-9(7-10)12(13(15)17)18-11-5-2-6-16-8-11/h1,3-4,7,11-12,16H,2,5-6,8H2,(H2,15,17)

InChI Key

ZUKXEVOLGLXVLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC(C2=CC(=CC=C2)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide typically involves the reaction of 3-chlorophenylacetic acid with piperidin-3-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an amine, such as ammonia or a primary amine, to form the final acetamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.

Major Products

    Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzaldehyde.

    Reduction: Formation of 2-(3-chlorophenyl)-2-(piperidin-3-yloxy)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with receptors or enzymes, modulating their activity. The piperidine ring could play a role in binding to specific sites, while the chlorophenyl group may enhance the compound’s affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structure-Activity Relationships (SAR)

  • Chlorophenyl Position : The 3-chlorophenyl group enhances activity in enzyme inhibition (e.g., 17β-HSD2 inhibition in ), where meta-substitution optimizes hydrophobic interactions . In contrast, 4-chlorophenyl derivatives (e.g., 7b in ) show cytotoxicity, suggesting positional effects on target selectivity .
  • Heterocyclic Substituents : Piperazine derivatives (e.g., compound 12 in ) exhibit anticonvulsant activity, likely due to CNS penetration facilitated by the basic nitrogen in piperazine . Replacing piperazine with morpholine (compound 13 in ) reduces anticonvulsant potency, indicating the importance of nitrogen basicity . Piperidin-3-yloxy, as in the target compound, may balance lipophilicity and hydrogen-bonding capacity.
  • Extended Aromatic Systems : Benzothiazole or pyridinyl substituents (e.g., compound 23 in ) improve metabolic stability and target affinity, as seen in anticancer derivatives .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 3-chlorophenyl group increases logP values compared to non-halogenated analogs, enhancing membrane permeability .
  • Solubility : Piperazine and morpholine substituents improve aqueous solubility via hydrogen bonding, critical for bioavailability .
  • Metabolic Stability : Compounds with rigid aromatic systems (e.g., benzothiazole in ) resist CYP450-mediated oxidation, extending half-life .

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